2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide
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Overview
Description
2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C13H19ClN2O2S and its molecular weight is 302.82. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
A study synthesized chlorinated benzenesulfonamide derivatives to investigate their binding affinity against human carbonic anhydrases (CAs), particularly those related to cancer. The compounds showed low nanomolar affinity against CA IX, a cancer-related enzyme, suggesting potential for CA inhibitors development (Balandis et al., 2020).
Molecular Structure and Medicinal Applications
Another research focused on the molecular structure of benzenesulfonamide derivatives, noting their stabilization through extensive hydrogen bonds. These derivatives, including the 2-chloro variant, show promise for medicinal applications due to their novel composition and potential efficacy (Siddiqui et al., 2008).
Anticancer and Antiviral Activities
A study synthesized derivatives of benzenesulfonamide, including those with a 4-chloro variant, and tested them for anti-HIV and anticancer activities. Preliminary results indicated moderate effectiveness against HIV and certain cancer types (Brzozowski, 1998).
Transfer Hydrogenation Catalysts
Benzenesulfonamide derivatives were also studied for their role in transfer hydrogenation of ketones, highlighting their potential as efficient and air-stable catalysts in various chemical reactions (Ruff et al., 2016).
Antimicrobial Activity
A 2022 study synthesized N-pyridin-3-yl-benzenesulfonamide, a derivative of benzenesulfonamide, and tested its antimicrobial activity. It showed significant effectiveness against several Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent (Ijuomah et al., 2022).
Antifungal Activity
Derivatives of benzenesulfonamide were synthesized and tested for their antifungal properties, demonstrating potent activity against specific fungal strains. This suggests their potential use in antifungal applications (Gupta & Halve, 2015).
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide . For instance, the compound’s stability and reactivity may be influenced by the pH of its environment. Additionally, the presence of other molecules could affect the compound’s bioavailability and its interactions with its targets.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c14-12-6-1-2-7-13(12)19(17,18)15-8-5-11-16-9-3-4-10-16/h1-2,6-7,15H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTPOELGVIDQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.